molecular formula C10H13ClO2S B1363518 4-Butylbenzene-1-sulfonyl chloride CAS No. 54997-92-1

4-Butylbenzene-1-sulfonyl chloride

Cat. No.: B1363518
CAS No.: 54997-92-1
M. Wt: 232.73 g/mol
InChI Key: OVFZELSNOHIDEF-UHFFFAOYSA-N
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Description

4-Butylbenzene-1-sulfonyl chloride is an organic compound with the molecular formula C10H13ClO2S. It is a derivative of benzene, where a butyl group is attached to the fourth carbon of the benzene ring, and a sulfonyl chloride group is attached to the first carbon. This compound is commonly used in organic synthesis, particularly in the preparation of sulfonamides and other sulfonyl-containing compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Butylbenzene-1-sulfonyl chloride can be synthesized through the sulfonation of 4-butylbenzene followed by chlorination. The sulfonation is typically carried out using sulfur trioxide or chlorosulfonic acid, which introduces the sulfonic acid group to the benzene ring. The resulting 4-butylbenzenesulfonic acid is then treated with thionyl chloride or phosphorus pentachloride to convert the sulfonic acid group to a sulfonyl chloride group .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The sulfonation step is typically conducted at elevated temperatures, and the chlorination step is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group .

Chemical Reactions Analysis

Types of Reactions: 4-Butylbenzene-1-sulfonyl chloride primarily undergoes substitution reactions, particularly nucleophilic substitution, due to the presence of the sulfonyl chloride group. It can also participate in electrophilic aromatic substitution reactions on the benzene ring.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-Butylbenzene-1-sulfonyl chloride is widely used in scientific research due to its reactivity and versatility. Some of its applications include:

    Chemistry: Used as a reagent in the synthesis of sulfonamides, sulfonate esters, and other sulfonyl-containing compounds.

    Biology: Employed in the modification of biomolecules, such as proteins and peptides, to introduce sulfonyl groups.

    Medicine: Utilized in the development of pharmaceuticals, particularly sulfonamide-based drugs.

    Industry: Used in the production of dyes, detergents, and other industrial chemicals

Mechanism of Action

The mechanism of action of 4-butylbenzene-1-sulfonyl chloride involves the formation of a sulfonyl intermediate, which can react with various nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles such as amines, alcohols, and thiols. This results in the formation of sulfonamide, sulfonate ester, or sulfonate thioester products .

Comparison with Similar Compounds

Uniqueness: 4-Butylbenzene-1-sulfonyl chloride is unique due to the presence of the butyl group, which increases its hydrophobicity and can influence its reactivity and solubility in organic solvents. This makes it particularly useful in applications where increased hydrophobicity is desired .

Properties

IUPAC Name

4-butylbenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClO2S/c1-2-3-4-9-5-7-10(8-6-9)14(11,12)13/h5-8H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVFZELSNOHIDEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50372007
Record name 4-butylbenzene-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50372007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54997-92-1
Record name 4-butylbenzene-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50372007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 54997-92-1
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of butylbenzene (4.13 g, 30.8 mmol) in CHCl3 (50 mL) was added chlorosulfonic acid (17 mL, 29.8 g, 256 mmol) and the mixture was stirred at rt for 20 h. The mixture was poured on ice (200 mL) and extracted with EtOAc (3×100 mL). The combined extracts were washed with water, a solution of NaHCO3, and water, dried (Na2SO4), and concentrated in vacuo. The yellow oily residue (ca 88% yield) was used without further purification in the next reaction; 1H NMR (300 MHz, CDCl3) δ 0.94 (t, 3H, J=7 Hz), 1.34-1.41 (m, 2H), 1.62-1.67 (m, 2H), 2.73 (t, 2H, J=8 Hz), 7.41 (d, 2H, J=8 Hz), 7.94 (d, 2H, J=8 Hz).
Quantity
4.13 g
Type
reactant
Reaction Step One
Quantity
17 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Yield
88%

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